molecular formula C11H17Cl3N2O2S2 B3378410 N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride CAS No. 1423031-99-5

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride

Cat. No. B3378410
CAS RN: 1423031-99-5
M. Wt: 379.8
InChI Key: GNRMANGXTGIRFX-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride, also known as ACMS or TCMDC-142011, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a sulfonamide derivative and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls. N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has been reported to have minimal toxicity in animal studies. However, further studies are needed to determine its toxicity in humans. N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has also been shown to have a low binding affinity for human serum albumin, which suggests that it may have good bioavailability.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to have antitumor activity, which makes it a potential candidate for cancer therapy. However, one of the limitations is the lack of information on its toxicity in humans. Further studies are needed to determine the safety and efficacy of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride in humans.

Future Directions

There are several future directions for the research of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride. One of the potential applications is the development of new antibiotics for the treatment of bacterial infections. N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride can also be used as a lead compound for the development of new anticancer drugs. Further studies are needed to determine the mechanism of action of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride and to optimize its pharmacological properties.
Conclusion:
In conclusion, N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its antimicrobial and antitumor activities. N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has minimal toxicity in animal studies and has good bioavailability. However, further studies are needed to determine its safety and efficacy in humans. N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has several potential applications, including the development of new antibiotics and anticancer drugs.

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has also been reported to have antitumor activity against cancer cell lines, such as breast cancer and prostate cancer.

properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O2S2.ClH/c12-9-6-8(10(13)18-9)19(16,17)15-7-11(14)4-2-1-3-5-11;/h6,15H,1-5,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRMANGXTGIRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNS(=O)(=O)C2=C(SC(=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride

CAS RN

1423031-99-5
Record name 3-Thiophenesulfonamide, N-[(1-aminocyclohexyl)methyl]-2,5-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride

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